molecular formula C14H19NO2 B1283824 4-(Azepan-1-ylmethyl)benzoic acid CAS No. 414884-12-1

4-(Azepan-1-ylmethyl)benzoic acid

Cat. No.: B1283824
CAS No.: 414884-12-1
M. Wt: 233.31 g/mol
InChI Key: UZLNNJSOWBCWTG-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol.

Scientific Research Applications

4-(Azepan-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Safety and Hazards

While specific safety data for “4-(Azepan-1-ylmethyl)benzoic acid” was not found, it’s important to handle all chemical compounds with care. Benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with azepane under specific conditions. One common method involves the alkylation of benzoic acid with azepane in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also play a crucial role in enhancing the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzoic acid: Similar in structure but with a butyl group instead of an azepane ring.

    4-(Methoxy)benzoic acid: Contains a methoxy group instead of an azepane ring.

    4-(Chloro)benzoic acid: Contains a chlorine atom instead of an azepane ring.

Uniqueness

4-(Azepan-1-ylmethyl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

4-(azepan-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLNNJSOWBCWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588161
Record name 4-[(Azepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414884-12-1
Record name 4-[(Azepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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